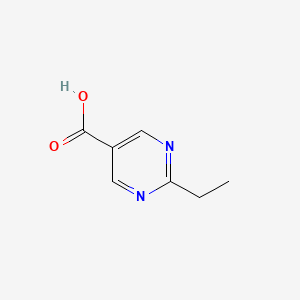

2-Ethylpyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-6-8-3-5(4-9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYVXQIUKALVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylpyrimidine-5-carboxylic Acid

This guide provides a comprehensive technical overview of 2-Ethylpyrimidine-5-carboxylic acid, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and synthetic chemistry. We will delve into its core chemical properties, synthesis, reactivity, and spectroscopic profile, offering field-proven insights into its application.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of essential biological molecules like the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has driven extensive research into synthetic pyrimidine derivatives, which exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This compound serves as a valuable and versatile intermediate, providing a synthetically accessible platform for the development of novel, highly functionalized therapeutic agents. Its structure combines the stable, aromatic pyrimidine core with a reactive carboxylic acid handle and an ethyl group that can influence solubility and binding interactions.

Chemical Identity and Physicochemical Properties

Proper characterization begins with a clear understanding of the molecule's fundamental properties. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with close analogs like 2-methylpyrimidine-5-carboxylic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₇H₈N₂O₂ | Calculated |

| Molecular Weight | 152.15 g/mol | Calculated |

| CAS Number | 133930-81-7 | Chemical Abstract Service |

| Canonical SMILES | CCC1=NC=C(C=N1)C(=O)O | Structure-based |

| InChI Key | QXDMQLYNEJBSQZ-UHFFFAOYSA-N | Structure-based |

| Appearance | White to off-white solid (Predicted) | Analog Comparison |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol (Predicted) | Functional Group Analysis |

Synthesis and Manufacturing

The synthesis of 2-substituted pyrimidine-5-carboxylic esters is well-documented, providing a robust and adaptable route to the target compound. A highly effective method involves the cyclocondensation of an amidinium salt with a propen-1-ol derivative.[1][2][3] This approach is favored for its high yields and the ability to construct the pyrimidine ring directly with the desired C2-substituent, avoiding more complex multi-step procedures.[1]

Synthetic Workflow: Cyclocondensation Route

The synthesis begins with the preparation of a key intermediate, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which then reacts with ethylamidinium salt to form the pyrimidine ring.[1] The final step is the hydrolysis of the resulting ester to yield the target carboxylic acid.

Detailed Experimental Protocol (Adapted)

Causality: This protocol is based on a general procedure for similar pyrimidines, chosen for its efficiency.[1] The use of sodium hydride, a strong base, is critical for deprotonating the propionate to initiate the Claisen condensation. The subsequent cyclization with an amidinium salt is a classic and reliable method for pyrimidine ring formation.[3]

-

Preparation of the Sodium Salt Intermediate : To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature until the condensation is complete (monitored by TLC). The resulting solid is filtered, washed with THF, and dried under vacuum to yield the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

-

Cyclocondensation : The prepared sodium salt (1.0 eq) and ethylamidinium chloride (1.1 eq) are suspended in DMF. The mixture is heated to 100 °C and stirred for 1-2 hours. The causality here is that heat provides the activation energy for the condensation and ring-closing reaction.

-

Ester Hydrolysis : After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are concentrated, and the crude ester is dissolved in a mixture of methanol and aqueous sodium hydroxide (2.0 eq). This mixture is stirred at room temperature until saponification is complete.

-

Isolation : The methanol is removed under reduced pressure. The aqueous residue is washed with ether, then acidified to a pH of ~3-4 with concentrated HCl. The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its carboxylic acid functional group, making it an excellent precursor for a variety of derivatives. The pyrimidine ring itself is relatively electron-deficient and generally stable to oxidation but can undergo specific nucleophilic substitutions under harsh conditions.

The primary value of this molecule lies in the derivatization of the carboxylic acid. This functional group is a gateway to amides, esters, and other functionalities, which is a cornerstone of structure-activity relationship (SAR) studies in drug development.[4]

-

Amidation : This is arguably the most critical reaction for medicinal chemistry applications. The carboxylic acid can be coupled with a wide array of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU, HOBt) to generate a library of amides.[4] This allows for systematic exploration of chemical space around the core scaffold.

-

Esterification : Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding esters. Esters can serve as prodrugs or modify the pharmacokinetic properties of the parent molecule.

-

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol (2-ethyl-5-(hydroxymethyl)pyrimidine) using strong reducing agents like LiAlH₄. This alcohol provides another point for further functionalization.

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. The predicted data below is based on the analysis of its constituent functional groups.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly characteristic.

-

Carboxylic Acid (COOH) : A very broad singlet, significantly downfield, typically in the 10-13 ppm range. This signal disappears upon a D₂O shake.[5]

-

Pyrimidine Protons (C4-H, C6-H) : Two singlets in the aromatic region, likely between 8.5-9.5 ppm. The exact shift depends on the electronic environment.

-

Ethyl Group (CH₂) : A quartet around 2.8-3.2 ppm, coupled to the methyl protons.

-

Ethyl Group (CH₃) : A triplet around 1.2-1.5 ppm, coupled to the methylene protons.

-

-

¹³C NMR Spectroscopy :

-

Carbonyl Carbon (COOH) : A signal in the 160-180 ppm range, which is characteristic for a carboxylic acid but less deshielded than a ketone or aldehyde carbonyl.[5]

-

Pyrimidine Carbons : Signals for the three distinct pyrimidine carbons will appear in the aromatic region, typically from ~120 ppm to ~170 ppm.

-

Ethyl Carbons : The -CH₂- carbon will be around 25-35 ppm, and the -CH₃- carbon will be further upfield, around 10-15 ppm.

-

-

Infrared (IR) Spectroscopy :

-

O-H Stretch : A very broad and strong absorption band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[5]

-

C-H Stretch : Aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyrimidine ring may appear just above 3000 cm⁻¹.

-

C=O Stretch : A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=N and C=C Stretches : Medium to strong absorptions in the 1600-1450 cm⁻¹ region, corresponding to the pyrimidine ring vibrations.

-

Safety and Handling

Based on data from analogous pyrimidine carboxylic acids, this compound should be handled with appropriate care in a laboratory setting.[6]

-

Hazard Classification (Predicted) :

-

Precautionary Measures :

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

This compound is a strategically important chemical building block. Its straightforward synthesis and the versatile reactivity of its carboxylic acid group make it an ideal starting material for creating diverse chemical libraries. For researchers in drug discovery, this compound offers a reliable entry point to novel pyrimidine-based structures, enabling the systematic optimization of biological activity and pharmacokinetic properties. A thorough understanding of its chemical properties, reactivity, and spectroscopic signatures is essential for its effective utilization in the laboratory.

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available at: [Link]

-

Salem, M. A. I., Behalo, M. S., & Elrazaz, E. Z. (2019). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. ResearchGate. Available at: [Link]

-

Katritzky, A. R., et al. (2004). Investigation on possibility of rearrangement of pyrimidine-5-carboxylic acid esters. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

Smodiš, J., et al. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 23(11), 2820. Available at: [Link]

-

Khan, I., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry, 13(1), 23-45. Available at: [Link]

-

Unacademy. (2021, February 17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications [Video]. YouTube. Available at: [Link]

-

SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester. Retrieved from SpectraBase. Available at: [Link]

-

PubChem. (n.d.). 2-Methylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-aminopyrimidine-5-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Szymański, P., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(21), 7309. Available at: [Link]

-

LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Furer, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4192. Available at: [Link]

-

LookChem. (n.d.). 2,4-dimethoxy-5-pyrimidinecarboxylic acid. Retrieved from LookChem. Available at: [Link]

Sources

- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Methylpyrimidine-5-carboxylic acid | C6H6N2O2 | CID 13670875 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Ethylpyrimidine-5-carboxylic acid CAS number 72790-16-0

An In-depth Technical Guide to 2-Ethylpyrimidine-5-carboxylic acid (CAS: 72790-16-0)

Foreword

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals working with this compound. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3][4] this compound is a valuable heterocyclic building block, offering a strategic combination of a reactive carboxylic acid handle and a modifiable pyrimidine core for the synthesis of diverse chemical libraries and target molecules. This guide provides an in-depth look at its synthesis, reactivity, characterization, and potential applications, synthesizing established chemical principles with practical, field-proven insights.

Core Properties and Specifications

This compound is a distinct chemical entity, commercially available from various suppliers, which facilitates its use in research and development.[5][6][7][8] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 72790-16-0 | [5][6] |

| Molecular Formula | C₇H₈N₂O₂ | [9] |

| Molecular Weight | 152.15 g/mol | [9] |

| SMILES | O=C(C1=CN=C(CC)N=C1)O | [9] |

| InChI Key | KWYVXQIUKALVIQ-UHFFFAOYSA-N | [5] |

| Predicted Boiling Point | 298.6°C at 760 mmHg | [5] |

| Predicted Density | 1.255 g/cm³ | [5] |

| Predicted Flash Point | 134.4°C | [5] |

Synthesis and Manufacturing Pathway

Direct, high-yield synthesis of pyrimidines lacking substitution at the 4- and 6-positions can be challenging. However, a robust and well-documented method for preparing 2-substituted pyrimidine-5-carboxylic esters provides a highly plausible route to the title compound via a subsequent hydrolysis step.[10][11] This approach offers excellent regioselectivity and good to excellent yields.

The strategic choice of this pathway is based on its directness and the stability of the key intermediate. The reaction proceeds via the condensation of an amidinium salt with a pre-formed, activated three-carbon building block, ensuring the desired substitution pattern on the final pyrimidine ring.[10][12]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Part A: Synthesis of Methyl 2-Ethylpyrimidine-5-carboxylate

This protocol is adapted from the general procedure described by Zhichkin, Fairfax, and Eisenbeis.[10][11]

-

Reagent Preparation: Prepare the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol by condensing methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.[10] Prepare ethylamidinium hydrochloride by standard literature methods.

-

Reaction Setup: To a solution of the sodium salt (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add ethylamidinium hydrochloride (1.1 equivalents).

-

Cyclization: Heat the reaction mixture to 100°C and stir for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Quench by pouring into a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield methyl 2-ethylpyrimidine-5-carboxylate.

Part B: Hydrolysis to this compound

-

Saponification: Dissolve the methyl ester from Part A in a mixture of methanol and water. Add sodium hydroxide (1.5 equivalents) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Acidification: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl.

-

Isolation: The product, this compound, should precipitate upon acidification. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by its two primary functional components: the π-deficient pyrimidine ring and the carboxylic acid group.

-

Pyrimidine Ring: Like pyridine, the pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions.[13] Conversely, electrophilic aromatic substitution is disfavored but, when forced, occurs at the C-5 position.[13]

-

Carboxylic Acid Group: This group exhibits typical reactivity, readily undergoing esterification or amidation, making it an excellent handle for conjugating the pyrimidine core to other molecules.[14]

Key Derivatization Pathways

Caption: Key derivatization reactions of this compound.

Protocol: Amide Bond Formation

The formation of pyrimidine-5-carboxamides is a critical transformation, as this moiety is found in many biologically active compounds.[15] A United States patent describes the use of this compound in an amidation reaction.[16]

-

Reaction Setup: In a suitable vessel, dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), HATU (1.2 eq.), and triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 eq.) in an anhydrous polar aprotic solvent such as DMF.

-

Coupling: Stir the reaction mixture at room temperature overnight. The causality for using HATU is its high efficiency as a coupling agent, minimizing side reactions and leading to clean formation of the amide bond.

-

Work-up and Purification: Remove the solvent under reduced pressure. The resulting crude mixture can be purified by reverse-phase chromatography or standard silica gel chromatography to yield the desired pyrimidine-5-carboxamide derivative.[16]

Analytical Characterization Profile

While specific spectra for this compound are not widely published, a robust analytical profile can be predicted based on the known spectroscopic behavior of its constituent functional groups.[17][18]

| Technique | Expected Features |

| ¹H NMR | ~12-13 ppm (bs, 1H): Carboxylic acid proton (O-H).~9.0 ppm (s, 2H): Pyrimidine C4-H and C6-H.~2.9 ppm (q, 2H): Ethyl methylene protons (-CH₂-).~1.3 ppm (t, 3H): Ethyl methyl protons (-CH₃-). |

| ¹³C NMR | ~165 ppm: Carboxylic acid carbonyl carbon (C=O).~160-170 ppm: Pyrimidine ring carbons (C2, C4, C6).~120-130 ppm: Pyrimidine ring carbon (C5).~25-30 ppm: Ethyl methylene carbon (-CH₂-).~10-15 ppm: Ethyl methyl carbon (-CH₃-). |

| FT-IR (cm⁻¹) | ~2500-3300 (broad): O-H stretch of the carboxylic acid.~1700-1725: C=O stretch of the carboxylic acid.~1550-1600: C=N and C=C stretching of the pyrimidine ring. |

| Mass Spec (EI) | M⁺ at m/z 152: Molecular ion peak.Fragmentation: Loss of -COOH (m/z 45), loss of C₂H₅ (m/z 29). |

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex molecules with potential therapeutic value. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs.[1][19][20][21]

-

Anticancer Agents: Many kinase inhibitors and antimetabolites are built upon a pyrimidine framework.[1][22]

-

Antiviral & Antibacterial Agents: The pyrimidine nucleus is central to nucleoside analogs and other anti-infective drugs.[1][2]

-

Metabolic Diseases: Novel pyrimidine-5-carboxamide compounds have been disclosed as inhibitors of Nicotinamide N-methyltransferase (NNMT), a target for the treatment of diabetes and metabolic syndrome.[15]

-

CNS Disorders: Pyrimidine derivatives have been developed as agents for treating a range of neurological conditions.[4]

The presence of the carboxylic acid allows for straightforward coupling to various amines and alcohols, enabling the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Conclusion

This compound, CAS 72790-16-0, is a well-defined chemical building block with significant potential for researchers in synthetic and medicinal chemistry. While detailed literature on the compound itself is sparse, its synthesis can be reliably achieved through established methods for related pyrimidines. Its chemical reactivity is predictable and allows for facile derivatization, particularly at the carboxylic acid position. Given the vast therapeutic importance of the pyrimidine scaffold, this compound represents a valuable and strategic starting material for the discovery and development of novel chemical entities and future pharmaceuticals.

References

-

Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link][23]

-

BuyersGuideChem. This compound | 72790-16-0. Available from: [Link][6]

-

Salem, M. A. I., Behalo, M. S., & Elrazaz, E. Z. (2019). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. ResearchGate. Available from: [Link][22]

-

Unknown Author. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available from: [Link][1]

-

Unknown Author. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. OUCI. Available from: [Link][19]

-

Unknown Author. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available from: [Link][2]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140. Available from: [Link][3]

-

Unknown Author. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. Available from: [Link][20]

-

Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). Available from: [Link][24]

-

Unknown Author. (n.d.). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Available from: [Link][25]

-

SpectraBase. Pyrimidine-2-carboxylic acid. Available from: [Link][17]

-

Unknown Author. (2016). United States Patent. Googleapis.com. Available from: [Link][16]

-

Unknown Author. (n.d.). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Available from: [Link][15]

-

Unknown Author. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link][21]

-

PubChem. 2-aminopyrimidine-5-carboxylic Acid. Available from: [Link][26]

-

Gotte, G. (2023). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available from: [Link][4]

-

Unknown Author. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. ResearchGate. Available from: [Link][11]

-

ACS Publications. Organic Letters Journal. Available from: [Link][14]

-

YouTube. (2011). Spectroscopy of Carboxylic Acids. Available from: [Link][18]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. growingscience.com [growingscience.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 72790-16-0 - BuyersGuideChem [buyersguidechem.com]

- 7. 72790-16-0 CAS Manufactory [m.chemicalbook.com]

- 8. molcore.com [molcore.com]

- 9. 72790-16-0|2-Ethyl-5-pyrimidinecarboxylicacid|BLD Pharm [bldpharm.com]

- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pyrimidine - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. spectrabase.com [spectrabase.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review [ouci.dntb.gov.ua]

- 20. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Pyrimidine synthesis [organic-chemistry.org]

- 24. ias.ac.in [ias.ac.in]

- 25. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 2-aminopyrimidine-5-carboxylic Acid | C5H5N3O2 | CID 7020367 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Spectroscopic Characterization of 2-Ethylpyrimidine-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the physical and spectral properties of 2-Ethylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a functionalized pyrimidine, it serves as a versatile building block for the synthesis of more complex molecular architectures. This document, intended for researchers, scientists, and drug development professionals, details the requisite protocols for its synthesis and purification, and offers an in-depth analysis of its structural and electronic characteristics through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights, ensuring both technical accuracy and practical utility.

Chemical Identity and Significance

Molecular Structure and Identity

This compound belongs to the pyrimidine class of heterocyclic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms. The structure is further functionalized with an ethyl group at the C2 position and a carboxylic acid group at the C5 position.

Key Identifiers:

-

Molecular Formula: C₇H₈N₂O₂

-

Molecular Weight: 152.15 g/mol

-

IUPAC Name: this compound

Caption: Molecular structure of this compound.

Scientific and Industrial Relevance

Pyrimidine derivatives are foundational scaffolds in numerous pharmaceuticals due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties[1]. The presence of both a carboxylic acid handle and a lipophilic ethyl group makes this compound a valuable intermediate for creating libraries of novel compounds through amide coupling or esterification, facilitating structure-activity relationship (SAR) studies in drug discovery programs[2].

Synthesis and Sample Preparation

The synthesis of 2-substituted pyrimidine-5-carboxylic acids is reliably achieved through a multi-step process that begins with the construction of the corresponding ester, followed by hydrolysis. This strategy offers high yields and accommodates a variety of functional groups[3][4].

Synthetic Workflow Rationale

The chosen pathway involves the condensation of an amidinium salt with a propen-1-ol derivative to form the pyrimidine ring directly functionalized with a carboxylic ester[3]. This method is advantageous as it avoids harsh conditions and provides direct access to the desired substitution pattern. The final hydrolysis step is a robust and high-yielding transformation.

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides | MDPI [mdpi.com]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Ethylpyrimidine-5-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Development

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. Its prevalence in nature as a key component of nucleobases has made it a privileged scaffold in the design of molecules that can interact with a wide array of biological targets. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on a specific, yet highly significant derivative: 2-Ethylpyrimidine-5-carboxylic acid. The presence of an ethyl group at the 2-position and a carboxylic acid at the 5-position creates a molecule with a unique electronic and steric profile, making it a valuable building block for the synthesis of novel drug candidates.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical and physical properties, explore synthetic methodologies for its preparation, discuss its potential applications in medicinal chemistry, and provide essential safety and handling information. The insights provided herein are grounded in established chemical principles and supported by relevant scientific literature, aiming to empower researchers in their quest for the next generation of therapeutics.

Chemical and Physical Properties

Based on the structure of a pyrimidine ring with an ethyl group at the 2-position and a carboxylic acid at the 5-position, the following properties can be determined:

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | This compound |

The presence of both a basic pyrimidine ring and an acidic carboxylic acid group suggests that the molecule is amphoteric. The carboxylic acid moiety is a key feature, as it can participate in hydrogen bonding and act as a bioisostere for other functional groups, a common strategy in drug design.[1][2]

Synthesis of this compound and its Esters

The synthesis of 2-substituted pyrimidine-5-carboxylic acids and their esters is a well-documented area of organic chemistry. A general and high-yielding method for the preparation of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an amidinium salt with a suitable three-carbon building block.[3][4] This approach is particularly advantageous as it allows for the direct installation of various substituents at the 2-position of the pyrimidine ring.

The synthesis of ethyl 2-ethylpyrimidine-5-carboxylate, a common precursor to the target carboxylic acid, can be achieved through the reaction of ethyl acetamidine with a derivative of ethyl formate and ethyl 3-ethoxyacrylate. The subsequent hydrolysis of the ester furnishes the desired this compound.

Experimental Protocol: Synthesis of Ethyl 2-Ethylpyrimidine-5-carboxylate

This protocol is adapted from established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[3]

Step 1: Preparation of the Amidinium Salt (Ethyl Acetamidine Hydrochloride)

-

Bubble dry hydrogen chloride gas through a solution of ethyl acetimidate in anhydrous diethyl ether at 0°C.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield ethyl acetamidine hydrochloride.

Step 2: Cyclocondensation Reaction

-

To a solution of sodium ethoxide in absolute ethanol, add ethyl 2-(ethoxymethylene)-3-oxobutanoate.

-

To this mixture, add the prepared ethyl acetamidine hydrochloride in one portion.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

Step 3: Work-up and Purification

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ethyl 2-ethylpyrimidine-5-carboxylate.

Step 4: Hydrolysis to this compound

-

Dissolve the purified ethyl 2-ethylpyrimidine-5-carboxylate in a mixture of ethanol and water.

-

Add a stoichiometric amount of sodium hydroxide and stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound would be performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, and two singlets for the pyrimidine protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: Characteristic signals for the carboxylic acid carbonyl, the pyrimidine ring carbons, and the ethyl group carbons would be observed.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 152.15 g/mol would confirm the identity of the compound.

-

Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid, C-H stretches from the ethyl group and the aromatic ring, and a strong C=O stretch from the carboxylic acid would be the key characteristic peaks.

Applications in Research and Drug Development

The pyrimidine scaffold is a versatile building block in drug discovery, and this compound serves as a valuable intermediate for the synthesis of a wide range of biologically active molecules. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for screening.

Potential Therapeutic Areas:

-

Oncology: Pyrimidine derivatives have been extensively investigated as anticancer agents, targeting various enzymes and receptors involved in cancer cell proliferation and survival.[5]

-

Antiviral and Antibacterial Agents: The structural similarity of pyrimidines to nucleobases makes them ideal candidates for the development of antiviral and antibacterial drugs that can interfere with nucleic acid synthesis.

-

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif. The 2-ethyl and 5-carboxylic acid groups can be modified to optimize potency and selectivity.

Caption: Potential derivatization and applications of the core compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, general precautions for handling pyrimidine carboxylic acids should be followed. These compounds are typically crystalline solids and should be handled in a well-ventilated area, preferably in a fume hood.[6][7][8]

Personal Protective Equipment (PPE):

-

Wear appropriate safety glasses or goggles.

-

Use chemical-resistant gloves.

-

A lab coat should be worn to prevent skin contact.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

For detailed safety information, it is always recommended to consult the SDS of a closely related and commercially available compound, such as 2-methylpyrimidine-5-carboxylic acid.[9]

Conclusion

This compound represents a valuable and versatile building block in the field of medicinal chemistry. Its synthesis is achievable through established methodologies, and its strategic functionalization opens up avenues for the discovery of novel therapeutic agents across a range of diseases. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, with the aim of facilitating its use in the scientific community. As with any chemical compound, adherence to proper safety protocols is paramount to ensure a safe and productive research environment.

References

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- Mihovilovic, M. D., & Stanetty, P. (2003).

-

PubChem. (n.d.). Ethyl 2-phenylpyrimidine-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Isopropylamino)pyrimidine-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Pyrimidine-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropylpyrimidine-5-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

-

PubChem. (n.d.). 2-aminopyrimidine-5-carboxylic Acid. Retrieved from [Link]

- Horgan, C., & O'Sullivan, T. P. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-15.

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.

- Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-Methylpyrimidine-5-carboxylic acid | C6H6N2O2 | CID 13670875 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 2-Ethylpyrimidine-5-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Ethylpyrimidine-5-carboxylic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the methodologies and theoretical principles for determining the . Given the specificity of this compound, this document focuses on establishing a robust experimental framework rather than presenting pre-existing data. It is designed to empower researchers to generate reliable and reproducible solubility data for this and similar molecules.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of drug development. It influences everything from reaction kinetics in synthesis, purification strategies, and formulation design to bioavailability and pharmacokinetics. This compound, as a heterocyclic carboxylic acid, presents a unique profile of polarity, hydrogen bonding capabilities, and potential acid-base interactions that govern its behavior in different solvent environments. Understanding and quantifying its solubility is paramount for its advancement as a potential therapeutic agent.

This guide will detail the theoretical underpinnings of solubility, provide a systematic approach to qualitative and quantitative solubility determination, and describe the analytical techniques required for accurate measurement.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between this compound and a given organic solvent.

Key Molecular Characteristics of this compound:

-

Polarity: The presence of the pyrimidine ring with two nitrogen atoms and the carboxylic acid group imparts significant polarity to the molecule.

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors.

-

Acidic Nature: The carboxylic acid moiety allows the compound to act as a proton donor, particularly in the presence of basic solvents or additives.

These characteristics suggest that this compound will exhibit higher solubility in polar, protic solvents that can engage in hydrogen bonding. Its solubility in nonpolar solvents is expected to be limited.

Qualitative Solubility Assessment: A Foundational Step

A systematic qualitative solubility analysis provides initial insights into the compound's properties and helps in the selection of solvents for quantitative studies. This is typically performed by observing the dissolution of a small, measured amount of the solute in a specific volume of the solvent.[1][2][3][4]

Experimental Protocol for Qualitative Solubility Testing

-

Preparation: Add approximately 25 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 0.5 mL of the test solvent in portions, agitating the mixture vigorously after each addition.

-

Observation: Record whether the solid dissolves completely.

-

Classification: Classify the compound as soluble or insoluble in the test solvent.

A suggested flowchart for a systematic qualitative analysis is presented below.

Caption: Flowchart for systematic qualitative solubility testing.

Interpretation of Qualitative Results

-

Solubility in Water: Indicates the presence of highly polar functional groups.[4][5] A low pH in the aqueous solution would confirm the acidic nature of the carboxylic acid.[4]

-

Solubility in 5% NaOH: Dissolution in a basic solution is a strong indicator of an acidic functional group like a carboxylic acid.[1][5]

-

Solubility in 5% NaHCO3: Sodium bicarbonate is a weaker base than sodium hydroxide. Solubility in this solution suggests a relatively strong acid.[1][3]

-

Solubility in 5% HCl: This test is used to identify basic functional groups, such as amines. This compound is not expected to be soluble in acidic solutions.

-

Solubility in Concentrated H2SO4: Solubility in cold, concentrated sulfuric acid suggests the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen.

Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium solubility, determined by the shake-flask method, is the gold standard for quantitative solubility measurement. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Experimental Protocol for the Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.[5]

-

Phase Separation: Allow the vials to stand undisturbed at a constant temperature until the excess solid has settled. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique.

Caption: Workflow for the shake-flask solubility determination method.

Analytical Techniques for Quantification

The choice of analytical technique is critical for accurate and reliable solubility data. The method must be sensitive, selective for this compound, and validated for linearity, accuracy, and precision.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the quantification of organic acids.[6]

-

Principle: The sample is injected into a liquid mobile phase that flows through a packed column. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

-

Detection:

-

Method Development: A reverse-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a good starting point for method development.

Gas Chromatography (GC)

Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility.[8] Derivatization is often required to convert the carboxylic acid into a more volatile ester or silyl ester.[8]

-

Derivatization: Common derivatizing agents include silylation reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[8]

-

Detection: Flame ionization detection (FID) or mass spectrometry (MS) can be used for quantification.[9]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to quantify carboxylic acid concentration by measuring the absorbance of the carbonyl (C=O) stretching band, which typically appears around 1700-1725 cm⁻¹.[10] This method is particularly useful for in-situ measurements or for analyzing thin films.[10]

Data Presentation and Interpretation

Solubility data should be presented in a clear and standardized format. A tabular format is recommended for comparing the solubility in different solvents at a specific temperature.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | ||

| Ethanol | 24.6 | ||

| Acetone | 20.7 | ||

| Acetonitrile | 37.5 | ||

| Dichloromethane | 8.9 | ||

| Toluene | 2.4 | ||

| Hexane | 1.9 |

Note: The values in this table are for illustrative purposes and need to be determined experimentally.

The influence of solvent properties, such as polarity (dielectric constant), hydrogen bonding capacity, and acid-base properties, should be discussed in relation to the observed solubility data.

Safety and Handling Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12][14]

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[11][12][14]

-

Avoid contact with skin and eyes.[11][12][14] In case of contact, rinse thoroughly with water.[11][12]

-

Refer to the material safety data sheet (MSDS) for detailed handling and disposal information.

Conclusion

This guide has outlined a comprehensive framework for the systematic determination of the . By combining qualitative assessments with robust quantitative methods like the shake-flask technique and appropriate analytical quantification, researchers can generate the high-quality data necessary to support drug development activities. A thorough understanding of the solubility profile of this compound will be instrumental in unlocking its full therapeutic potential.

References

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Retrieved from [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Course Hero. Retrieved from [Link]

-

Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. (2017). National Institutes of Health (NIH). Retrieved from [Link]

-

Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with in-port derivatization followed by gas chromatography-mass spectrometry. (2017). ScienceDirect. Retrieved from [Link]

-

Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (2013). LMA Leidykla. Retrieved from [Link]

-

Experiment 2 Determination of Solubility Class. (n.d.). StuDocu. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

How can you determine the solubility of organic compounds?. (2017). Quora. Retrieved from [Link]

-

Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). WebAssign. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. quora.com [quora.com]

- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples | MDPI [mdpi.com]

- 7. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]

- 9. Making sure you're not a bot! [mostwiedzy.pl]

- 10. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. fishersci.ca [fishersci.ca]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

Navigating the Stability of 2-Ethylpyrimidine-5-carboxylic Acid: A Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of the stability and recommended storage conditions for 2-Ethylpyrimidine-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. Understanding the chemical stability of this molecule is paramount for ensuring the integrity, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This document synthesizes foundational principles of chemical stability with practical, field-proven insights to empower researchers, scientists, and drug development professionals in their handling and utilization of this compound.

The Chemical Profile of this compound: A Foundation for Stability Assessment

This compound belongs to the pyrimidine carboxylic acid class of heterocyclic compounds. The pyrimidine ring, a diazine, is an electron-deficient aromatic system, which inherently influences its reactivity and stability. The presence of both a carboxylic acid group and an ethyl substituent further modulates the electronic properties and potential degradation pathways of the molecule. A thorough understanding of its chemical structure is the first step in predicting its stability under various environmental conditions.

While specific experimental stability data for this compound is not extensively published, we can infer its stability profile by examining structurally related compounds and applying established principles of chemical degradation. The primary factors influencing the stability of this compound are expected to be temperature, humidity, light, and pH.

Recommended Storage and Handling: Preserving Chemical Integrity

Based on safety data sheets (SDS) for analogous pyrimidine carboxylic acids, the following storage and handling conditions are recommended to maintain the long-term stability of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[1] Some related compounds are stored at -20°C for long-term stability.[2] | Lower temperatures slow down the rate of chemical degradation reactions. |

| Humidity | Keep container tightly closed in a dry and well-ventilated place.[1][3] The compound is likely moisture-sensitive.[1][3] | Moisture can facilitate hydrolytic degradation of the carboxylic acid group and potentially the pyrimidine ring. |

| Light | Store in a light-resistant container. | Pyrimidine derivatives can be susceptible to photodegradation. |

| Inert Atmosphere | For solutions, purging with an inert gas is advisable.[2] | To prevent oxidative degradation. |

Handling Precautions:

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use in a well-ventilated area.[1]

-

In case of accidental release, sweep up and shovel, avoiding dust creation, and keep in suitable, closed containers for disposal.[1]

Potential Degradation Pathways: A Mechanistic Perspective

Forced degradation studies, as mandated by ICH guidelines, are essential to identify potential degradation products and pathways.[4] While specific degradation products for this compound have not been detailed in the available literature, we can postulate the following primary degradation pathways based on the functional groups present and the general chemistry of pyrimidines.

Hydrolytic Degradation

The carboxylic acid moiety is generally stable to hydrolysis. However, under certain pH and temperature conditions, the pyrimidine ring itself can be susceptible to hydrolytic cleavage. The rate of hydrolysis is often pH-dependent.[5]

Oxidative Degradation

The pyrimidine ring and the ethyl group can be susceptible to oxidation. The presence of oxidizing agents, often initiated by light or heat, can lead to the formation of N-oxides or degradation of the side chain. It is recommended to handle the compound in an environment free of strong oxidizing agents.[6][7]

Photodegradation

Exposure to ultraviolet (UV) light can induce photochemical reactions in the pyrimidine ring, potentially leading to dimerization or other rearrangements.[8] Therefore, protection from light is crucial during storage and handling.

Thermal Degradation

At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway. Thermal analysis of some pyrimidine derivatives has shown that decomposition characteristics vary depending on the structure and substitutions.[6]

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Protocols for Stability Assessment: A Self-Validating System

To ensure the scientific integrity of stability studies, it is crucial to follow established protocols. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing of new drug substances and products (ICH Q1A).[1][7]

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and establish the intrinsic stability of the molecule.[4]

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

-

Photostability: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.

-

Data Evaluation:

-

Determine the percentage of degradation.

-

Identify and characterize the major degradation products using techniques like LC-MS.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

The following diagram outlines the workflow for a forced degradation study.

Sources

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 4. pharmadekho.com [pharmadekho.com]

- 5. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onyxipca.com [onyxipca.com]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

The Ascendant Therapeutic Potential of 2-Ethylpyrimidine-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Within this vast chemical space, derivatives of pyrimidine-5-carboxylic acid are emerging as a class of molecules with significant and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of a specific subclass: 2-Ethylpyrimidine-5-carboxylic acid derivatives. While direct research on this subclass is nascent, this document synthesizes data from structurally related pyrimidine derivatives to build a comprehensive understanding of their potential applications in oncology, infectious diseases, and inflammatory conditions. We will delve into established synthetic routes, detail key biological evaluation assays, and explore the mechanisms of action that underpin the therapeutic promise of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate and innovate within this promising area of medicinal chemistry.

Introduction: The Pyrimidine Nucleus as a Privileged Scaffold

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of life, most notably as a constituent of the nucleobases uracil, thymine, and cytosine.[2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of novel therapeutic agents. The versatility of the pyrimidine core allows for substitutions at various positions, leading to a vast array of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

The introduction of a carboxylic acid moiety at the 5-position of the pyrimidine ring often enhances the molecule's drug-like properties and provides a handle for further chemical modification. This guide will focus on the largely unexplored potential of derivatives bearing an ethyl group at the 2-position, a substitution that can influence the molecule's lipophilicity, steric profile, and interaction with biological targets.

Synthesis of this compound Derivatives

The synthesis of 2-substituted pyrimidine-5-carboxylic esters can be achieved through several established methods. A general and high-yielding approach involves the condensation of amidinium salts with a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[3] This method is particularly advantageous as it allows for the direct synthesis of pyrimidines without substitution at the 4-position.

General Synthetic Pathway

A robust method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. This approach offers good yields and is applicable to a wide range of functional groups.[3] For the synthesis of this compound derivatives, propanamidine hydrochloride would be the appropriate amidinium salt.

Experimental Protocol: Synthesis of Ethyl 2-Ethylpyrimidine-5-carboxylate

-

Preparation of the Amidinium Salt (Propanamidine Hydrochloride): This can be prepared from propionitrile via the Pinner reaction.

-

Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol: This key reagent is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.[3]

-

Cyclocondensation Reaction:

-

To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in an appropriate solvent (e.g., DMF), add propanamidine hydrochloride.

-

Heat the reaction mixture at a suitable temperature (e.g., 100°C) for a specified time (e.g., 1-2 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-ethylpyrimidine-5-carboxylate.

-

-

Hydrolysis to Carboxylic Acid: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Biological Activities and Therapeutic Potential

While specific biological data for this compound derivatives are limited, the extensive research on structurally similar pyrimidine derivatives provides a strong foundation for predicting their therapeutic potential.

Anticancer Activity

Pyrimidine derivatives are well-established as potent anticancer agents.[4][5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell signaling pathways.

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

Several pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers.[5] For example, certain furopyrimidine derivatives bearing a 5-carboxylic acid side chain have demonstrated significant EGFR inhibition.[5] It is plausible that this compound derivatives could also exhibit EGFR inhibitory activity, with the ethyl group potentially influencing binding to the ATP-binding pocket of the kinase.

3.1.2. Dual PI3K/mTOR Inhibition

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is another critical regulator of cell growth and proliferation that is frequently dysregulated in cancer. Novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent dual PI3K/mTOR inhibitors. The ethyl group at the 2-position could potentially be explored for optimizing the selectivity and potency of these inhibitors.

Diagram: PI3K/mTOR Signaling Pathway

Sources

- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Ethylpyrimidine-5-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Promise of 2-Ethylpyrimidine-5-carboxylic Acid

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[1][2] As a privileged scaffold, pyrimidine derivatives have found applications as anti-infectives, anticancer agents, and treatments for immunological and neurological disorders.[1][3] This guide focuses on a specific, yet under-explored derivative, this compound. While direct literature on this exact molecule is sparse, this document will provide a comprehensive technical overview by extrapolating from established synthetic methodologies for closely related analogues and discussing its potential biological significance based on the known activities of similar pyrimidine-based compounds.

This whitepaper will serve as a valuable resource for researchers in drug discovery and development by providing a foundational understanding of the synthesis, potential properties, and therapeutic avenues for this compound and its derivatives.

Core Synthesis Strategies for 2-Substituted Pyrimidine-5-carboxylic Acids

The primary challenge in the synthesis of this compound lies in the regioselective introduction of the ethyl group at the C2 position and the carboxylic acid at the C5 position. A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been developed, which can be adapted for the synthesis of the target molecule.[4][5]

Key Synthetic Approach: Condensation with Amidinium Salts

A robust method for the preparation of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[4][5] This approach is significant as it provides a direct route to pyrimidines without substitution at the 4-position.[4]

Experimental Protocol: General Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters [4]

-

Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol: Methyl formate is condensed with methyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride. The resulting sodium salt is stable at room temperature under an inert atmosphere (e.g., nitrogen).

-

Reaction with Amidinium Salt: The stable sodium salt is then reacted with an appropriate amidinium salt (in this case, the ethylamidinium salt) to yield the corresponding 2-ethylpyrimidine-5-carboxylic ester. This reaction typically proceeds in moderate to excellent yields.

-

Hydrolysis to the Carboxylic Acid: The resulting ester can be hydrolyzed to the desired this compound using standard procedures, such as treatment with aqueous base (e.g., NaOH or KOH) followed by acidification.

Caption: General synthetic pathway for this compound.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C7H8N2O2 | Based on chemical structure |

| Molecular Weight | 168.15 g/mol | Calculated from the molecular formula |

| Physical Form | Likely a solid at room temperature | Based on similar compounds like 2-(ethylamino)pyrimidine-5-carboxylic acid |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents | General characteristic of small organic molecules with both polar (carboxylic acid) and non-polar (ethyl group) moieties. |

| Acidity (pKa) | The carboxylic acid proton is expected to be acidic. | The pyrimidine ring is electron-withdrawing, which would increase the acidity of the carboxylic acid. |

Potential Biological Activities and Therapeutic Applications

The pyrimidine scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities. The introduction of an ethyl group at the C2 position and a carboxylic acid at the C5 position can significantly influence the molecule's interaction with biological targets.

Anticancer Potential

Pyrimidine derivatives are well-established as anticancer agents.[2][6] The carboxylic acid group at the 5-position is particularly interesting, as it can act as a zinc-binding group.[7] This is relevant for targeting metalloenzymes, such as 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an enzyme in the methylerythritol phosphate (MEP) pathway, which is a target for antibacterial agents.[7] While the MEP pathway is absent in mammals, the principle of targeting metalloenzymes is applicable to cancer therapy, for instance, in the inhibition of matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).

Caption: Potential biological targets and therapeutic applications.

Antibacterial Activity

Derivatives of pyrimidine-5-carboxylic acid have been investigated for their antibacterial properties.[7] One possible mechanism of action is the inhibition of folic acid synthesis, a pathway essential for bacterial survival.[7] The structural similarity of pyrimidines to components of the folic acid pathway makes them attractive candidates for the development of novel antibacterial agents.

Anti-inflammatory Activity

The pyrimidine nucleus is also found in compounds with anti-inflammatory properties.[5] The development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity is an active area of research.

Future Directions and Conclusion

While this compound itself has not been extensively studied, the foundational knowledge of pyrimidine chemistry and the biological activities of its derivatives provide a strong rationale for its investigation as a potential therapeutic agent. The synthetic routes outlined in this guide offer a clear path to obtaining this compound for further study.

Future research should focus on:

-

Optimized Synthesis: Developing a high-yield, scalable synthesis of this compound.

-

In Vitro Screening: Evaluating the compound's activity against a panel of cancer cell lines, bacterial strains, and inflammatory targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand the impact of modifications to the pyrimidine core on biological activity.

-

Mechanism of Action Studies: Elucidating the specific biological targets and pathways through which this compound exerts its effects.

References

-

Poulsen, S. A., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PLoS ONE, 14(9), e0221582. [Link]

-

ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

-

MDPI. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 23(10), 2483. [Link]

-

Vlasova, O. D., Vlasov, S. V., & Vlasov, V. S. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry, 18(4), 29-41. [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(13), 5085. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 987. [Link]

-

PubChem. (n.d.). 2-aminopyrimidine-5-carboxylic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(18), 5449. [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258. [Link]

-

PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

-

PubChem. (n.d.). 2-Phenylpyrimidine-5-carboxylic acid. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Bioactive Scaffolds: A Technical Guide to the Discovery and History of Pyrimidine-5-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract